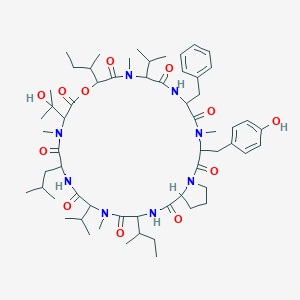

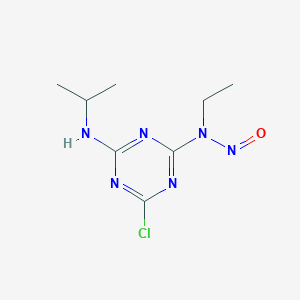

![molecular formula C11H12O3 B141007 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 149609-84-7](/img/structure/B141007.png)

3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex and varied. For instance, a new procedure for the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is reported, which involves hydrogenation and fusion of anthranilic acid with citraconic anhydride, providing cleaner material in higher overall yield than previous methods . Another study describes the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, which is extended to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . These methods could potentially be adapted for the synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often analyzed using spectral methods and X-ray crystallography. For example, the crystal structure, DFT calculations, and biological activity evaluation of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been studied, showing good agreement between theoretical and experimental values . Similarly, vibrational spectroscopy and quantum computational studies have been used to investigate the structure of related compounds . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The

Wissenschaftliche Forschungsanwendungen

Oxidative Cleavage Studies : A study explored the oxidative cleavage of CC triple bonds in certain hydrocarbons, leading to the formation of products like benzoic acid and its derivatives, which may include structures similar to “3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” (Rao & Pritzkow, 1987).

Carbon-Carbon Coupling Reactions : Research into indium-mediated carbon-carbon coupling reactions led to the creation of complex benzoic acid derivatives. These studies could provide insights into the synthesis and potential applications of “this compound” and similar compounds (Mague, Hua, & Li, 1998).

Prodrug Development : Another study involved the creation of water-soluble esters of acetylsalicylic acid, which include benzoic acid derivatives. These compounds were investigated for their potential as prodrugs, providing insights into pharmaceutical applications (Rolando et al., 2013).

Coordination Polymers : Research on coordination polymers based on benzoic acid derivatives, like “this compound,” can reveal applications in materials science and catalysis (He et al., 2020).

Endophytic Fungi Derived Compounds : A study isolated new benzoic acid derivatives from endophytic fungus, which could suggest potential applications in natural product chemistry and drug discovery (Ye et al., 2020).

Corrosion Inhibition : Investigation into new inhibitors for mild steel corrosion in acidic media included benzoic acid derivatives. This research might offer insights into industrial applications for “this compound” (Arrousse et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-methylprop-2-enoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQJTZUEILCDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586415 | |

| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149609-84-7 | |

| Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

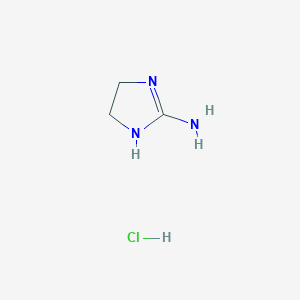

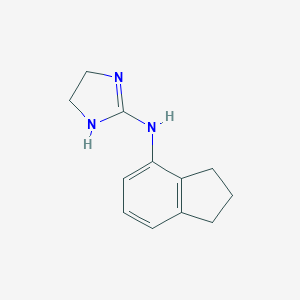

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)